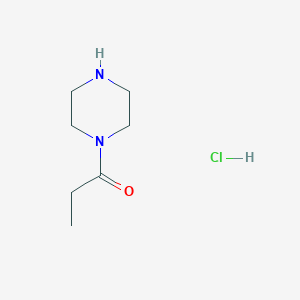

1-(Piperazin-1-yl)propan-1-one hydrochloride

説明

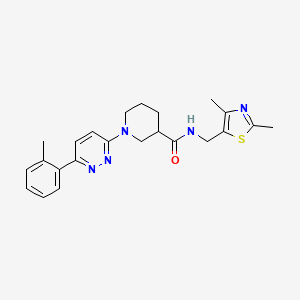

1-(Piperazin-1-yl)propan-1-one is a substance used in laboratory chemicals and for the manufacture of substances. It is also used in scientific research and development . Its molecular formula is C7H14N2O .

Synthesis Analysis

While specific synthesis methods for 1-(Piperazin-1-yl)propan-1-one hydrochloride were not found, related compounds have been synthesized through multi-step procedures . For example, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2O.ClH/c1-2-7(10)9-5-3-8-4-6-9;/h2,8H,1,3-6H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.66 . It is an oil at room temperature .科学的研究の応用

Synthesis and Pharmacological Evaluation

1-(Piperazin-1-yl)propan-1-one hydrochloride and its derivatives have been investigated for their potential pharmacological applications. For instance, Kumar et al. (2017) synthesized a series of novel derivatives and evaluated their antidepressant and antianxiety activities in albino mice, using behavioral tests like Porsolt’s behavioral despair (forced swimming) test and the plus maze method (Kumar et al., 2017).

Crystal Structure and Synthesis

The crystal structure of compounds related to this compound has been a subject of research, providing insights into their molecular configuration. Osa et al. (2002) reported on the crystal structure of a related compound, contributing to understanding its basic compound properties (Osa et al., 2002).

Antimalarial Agents

Compounds incorporating the piperazine structure have been studied for their antiplasmodial activity. Mendoza et al. (2011) synthesized piperazine and pyrrolidine derivatives and evaluated them against Plasmodium falciparum, demonstrating significant antiplasmodial activity in specific derivatives (Mendoza et al., 2011).

Anti-HIV-1 RT and Antimicrobial Activity

In the search for new therapeutic agents, derivatives of this compound have been explored for their potential in treating HIV. Chander et al. (2016) designed and synthesized novel derivatives and evaluated their inhibitory activity against HIV-1 RT, showing significant inhibition in certain compounds (Chander et al., 2016).

Safety and Hazards

1-(Piperazin-1-yl)propan-1-one is classified as Acute Tox. 4 (Oral), Acute Tox. 4 (Dermal), Acute Tox. 4 (Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

特性

IUPAC Name |

1-piperazin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-2-7(10)9-5-3-8-4-6-9;/h8H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUHSYFMUXFAGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2776432.png)

![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)

![3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2776434.png)

![N-(2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2776436.png)

![2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2776440.png)

![2,2-dimethyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2776447.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide](/img/structure/B2776448.png)